1-Bromo-2,5-dichloro-4-methoxybenzene is an organic compound with the molecular formula . It features a bromine atom and two chlorine atoms substituted on a benzene ring, along with a methoxy group () at the para position. This compound is characterized by its distinctive halogenated structure, which influences its chemical reactivity and biological properties. The presence of multiple halogens in its structure often leads to enhanced reactivity in various
The reactivity of 1-Bromo-2,5-dichloro-4-methoxybenzene can be attributed to the electrophilic nature of the bromine and chlorine substituents. Common reactions include:
Several methods exist for synthesizing 1-Bromo-2,5-dichloro-4-methoxybenzene:
1-Bromo-2,5-dichloro-4-methoxybenzene has potential applications in various fields:
Interaction studies involving 1-Bromo-2,5-dichloro-4-methoxybenzene focus on its reactivity with biological targets and other chemicals. Its potential interactions include:
1-Bromo-2,5-dichloro-4-methoxybenzene shares structural similarities with several other halogenated aromatic compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Bromo-2,3-dichloro-4-methoxybenzene | 109803-52-3 | 0.93 |
1-Bromo-2,5-dichloro-4-isopropoxybenzene | 1779132-17-0 | 0.90 |
4-Bromo-2-chloro-1-ethoxybenzene | 279261-80-2 | 0.87 |
1-Bromo-3-chloro-5-methoxybenzene | 174913-12-3 | 0.88 |
1-Bromo-3-chloro-2-methoxybenzene | 174913-10-1 | 0.89 |
The uniqueness of 1-Bromo-2,5-dichloro-4-methoxybenzene lies in its specific arrangement of halogens and functional groups that influence its reactivity and potential applications compared to similar compounds. The presence of both chlorine and bromine at distinct positions on the benzene ring contributes to its unique chemical properties and biological activities.